Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
It is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative, synthetic
Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.
Bicarphen(cas 57734-70-0) is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative,synthetic Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.
Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.
Bicarphen(cas 57734-70-0) is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative,synthetic Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive.
Brand Name:
Vulcanchem
CAS No.:
57734-70-0
VCID:
VC20765073
InChI:
InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H
SMILES:
CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl
Molecular Formula:
C22H28ClNO
Molecular Weight:
357.9 g/mol
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride
CAS No.: 57734-70-0
ADC Toxins
Cat. No.: VC20765073
Molecular Formula: C22H28ClNO
Molecular Weight: 357.9 g/mol
Purity: min. 98 %.
* For research use only. Not for human or veterinary use.

Description | It is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative, synthetic Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive. Bicarphen(cas 57734-70-0) is a semirigid molecular probe for different ion channels or receptors, specifically a Na+ channels blocker. It represents a new class of anti-histaminic (nonH1 or H2) and anti 5-HT anti-allergic drugs: potential antagonist of H-3 histamine and serotonine (non 5-HT2) receptors. It is also an anti-pruritic and a diamine oxidase activator. Quinuclidine derivative,synthetic Ion channels agent: On Na+ channels (CA1-CA3 region of rat hippocampus neurons), 2.5x10-4 M results in 100 % blocking effect, 2x10-6 M in 50%. On isolated throat ganglia neurons of the snail Limnea stagnalis (patch-clamp whole-cell recording): * On K+ channels: meagre reversible blockade at 10-5 M. * No effect on Ca2+ or Cl- channels. Anti-allergic. Non-sedative low anti-cholinergic anti-histaminic of prolonged action combined with anti-serotonine activity: aerosol histamine bronchoconstriction prevention in guinea-pig : 80-90 % at 2 mg/kg, the same for 5-HT : > 2 mg/kg. (Phencarol: 0.2 and 1 mg/kg respectively). Prolonged action (3-4 hours) and enhanced anti-5-HT activity compared to Phencarol (1.5 hours); efficient against itches. Non H-1, H-2 or 5-HT2 blocker: no binding to rat cortex H-1, H-2 receptors, 5-HT-2 receptors. Low affinity to M-AChR. pIC50 [3H]-quinuclidinyl-3-benzylate, rat brain (M-1)/heart (M-2) 5.63/5.33; guinea pig ileum 4.9 (Methylfurmethide), 5.5 (ACh); Pridinol 7.3/6.8, Atropine 9.0/10.0. Good penetration of biological membranes. Diamine oxidase activator (75 mg/kg p.o., rat lung, 60 min +52%, 180 min +44%). weak anti-AChE activity in vitro (human erythrocytes) Ki. 104 = 2.60, type of inhibition: mixed competitive/non competitive. |
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CAS No. | 57734-70-0 |
Molecular Formula | C22H28ClNO |
Molecular Weight | 357.9 g/mol |
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol;hydrochloride |
Standard InChI | InChI=1S/C22H27NO.ClH/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23;/h3-10,18,21,24H,11-15H2,1-2H3;1H |
Standard InChI Key | WCYWFJOJKZCSAJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O.Cl |
Canonical SMILES | CC1=CC=CC=C1C(C2C[NH+]3CCC2CC3)(C4=CC=CC=C4C)O.[Cl-] |
Appearance | colorless crystal powder |
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